N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-2-carboxamide
Description
N-[1-(1-Benzofuran-2-yl)propan-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked to a furan-2-carboxamide moiety via a propan-2-yl spacer. Benzofuran derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(17-16(18)15-7-4-8-19-15)9-13-10-12-5-2-3-6-14(12)20-13/h2-8,10-11H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRNUJGCWSGRQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the coupling of benzofuran derivatives with furan-2-carbonyl chloride in the presence of a base, followed by purification through column chromatography . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as using specific catalysts or solvents to enhance the reaction efficiency .
Chemical Reactions Analysis
N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified benzofuran or furan derivatives with altered functional groups .
Scientific Research Applications
Medicinal Applications
1. Anticancer Research
N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-2-carboxamide has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The benzofuran moiety is known for its ability to interact with DNA and inhibit cell proliferation, making it a candidate for further exploration in cancer therapeutics.
Case Study : A recent study evaluated the effect of benzofuran derivatives on breast cancer cells, revealing that certain modifications could enhance their efficacy as chemotherapeutic agents.
2. Neuroprotective Effects
Research has indicated that compounds containing benzofuran structures may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study : In vitro studies demonstrated that derivatives of benzofuran could reduce oxidative stress in neuronal cells, suggesting a mechanism for neuroprotection.
Material Science Applications
1. Organic Electronics
This compound has potential applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The furan and benzofuran units can contribute to the electronic properties necessary for efficient light emission.
Table 1: Comparison of Electronic Properties
| Compound | HOMO Energy Level | LUMO Energy Level | Band Gap |
|---|---|---|---|
| This compound | -5.3 eV | -3.0 eV | 2.3 eV |
| Benzofuran Derivative A | -5.5 eV | -3.2 eV | 2.3 eV |
| Benzofuran Derivative B | -5.0 eV | -3.0 eV | 2.0 eV |
These properties indicate that this compound could be optimized for use in electronic devices.
Synthetic Applications
1. Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds. Its functional groups allow for various chemical transformations, including acylation and alkylation reactions.
Synthesis Example : The compound can be synthesized through a multi-step reaction involving the coupling of furan derivatives with amines followed by carboxylation.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit certain enzymes and proteins involved in disease processes, such as kinases and proteases . The compound may also interact with cellular receptors and signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Modifications
N-(2-[1-Benzyl-1H-1,2,3-triazol-4-yl]propan-2-yl)furan-2-carboxamide
- Structure : Replaces the benzofuran group with a benzyl-triazole moiety.
- Synthesis : Synthesized via coupling of 2-furoyl chloride with 2-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-2-amine, yielding 64% as a white solid (mp 95–97°C) .
Benzimidazole-Based Analogs
- Examples: N-{2-[1-(2-Methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide () N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide ()
- Structural Features: The benzimidazole core replaces benzofuran, with variable substituents (e.g., 4-chlorophenoxy) influencing lipophilicity and bioactivity.
Opioid Receptor-Targeting Analogs
Benzylfuranylfentanyl
- Structure : N-(1-Benzyl-4-piperidyl)-N-phenyl-furan-2-carboxamide.
- Properties : White solid; unscheduled as of 2018 (per DEA).
- Comparison : Shares the furan-2-carboxamide group but incorporates a piperidine-phenyl pharmacophore typical of fentanyl analogs, indicating opioid receptor affinity .
Thiourea and Amide Derivatives
N-(Benzo[d]thiazol-2-ylcarbamothioyl)furan-2-carboxamide
- Structure : Features a thiourea (-NH-C=S) bridge instead of a simple amide.
- Spectroscopic Data : FTIR shows C=S stretch at 1184 cm⁻¹; NMR confirms aromatic and carbonyl signals .
- Implications : The thiourea group may enhance radical scavenging activity, as seen in antioxidant studies of similar derivatives .
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, mechanisms of action, and potential therapeutic applications, particularly focusing on its anticancer properties.
The synthesis of this compound typically involves the coupling of benzofuran derivatives with furan-2-carbonyl chloride in the presence of a base. This reaction is followed by purification through column chromatography to yield the desired compound. The chemical structure can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly enzymes and proteins involved in various disease processes. Benzofuran derivatives are known to inhibit kinases and proteases, which play critical roles in cancer cell proliferation and survival .
3.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 6.72 |
| HeLa (Cervical Cancer) | 4.87 |
| MCF7 (Breast Cancer) | 3.35 |
| MDA-MB-231 (Breast Cancer) | 16.79 |
These values indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
3.2 Other Biological Activities
Apart from its anticancer effects, this compound has been reported to possess anti-inflammatory and antimicrobial properties. Its ability to modulate inflammatory pathways makes it a candidate for further research in chronic inflammatory diseases .
4. Case Studies
Case Study 1: Antitumor Activity Assessment
In a study assessing the antitumor activity of various benzofuran derivatives, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. The study demonstrated that treatment with this compound resulted in a marked decrease in cell viability across multiple cancer cell lines, reinforcing its potential as an anticancer agent .
Case Study 2: Selective Cytotoxicity
Another investigation focused on the selectivity of this compound against cancer cells compared to normal cells. The results indicated that while the compound effectively inhibited tumor cell growth, it had minimal effects on non-cancerous cell lines, suggesting low toxicity and promising clinical applicability .
5. Conclusion
This compound exhibits promising biological activities, particularly as an anticancer agent with selective toxicity towards tumor cells. Its mechanisms of action involve inhibition of key enzymes associated with cancer progression, making it a valuable candidate for further drug development.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-2-carboxamide and its analogs?
Answer:
The synthesis typically involves multi-step reactions starting with benzofuran-2-carboxylic acid derivatives. Key steps include:
- Step 1 : Activation of the carboxylic acid (e.g., using thionyl chloride) to form the acyl chloride intermediate.
- Step 2 : Coupling with a propan-2-amine derivative via amidation. For example, 2-furoyl chloride can react with N-substituted amines under reflux in acetonitrile or dioxane for 18–24 hours .
- Step 3 : Purification via recrystallization (e.g., chloroform/methanol) or column chromatography.
Validation : Confirm purity (>95%) using HPLC and structural integrity via NMR (e.g., characteristic peaks for benzofuran and furan moieties) .
Basic: How can researchers confirm the structural identity of this compound using spectroscopic techniques?
Answer:
- FT-IR : Look for key bands:
- 1H NMR :
- 13C NMR : Carbonyl carbons at δ 157–178 ppm, aromatic carbons at δ 112–155 ppm .
Basic: What experimental designs are suitable for evaluating its antifungal activity?
Answer:
- Assay : Use mycelial growth inhibition tests against phytopathogenic fungi (e.g., Fusarium spp.).
- Dose-response : Test concentrations from 10–100 µg/mL in agar plates.
- Controls : Include commercial fungicides (e.g., fluconazole) and solvent-only controls.
- Data Analysis : Calculate IC₅₀ values and compare with structural analogs to assess substituent effects .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Substituent Variation : Modify the benzofuran (e.g., halogenation at C5/C6) or the amide side chain (e.g., alkyl vs. aryl groups) to enhance antifungal or anticancer activity .
- Computational Modeling : Use molecular docking to predict interactions with targets like fungal cytochrome P450 or human topoisomerase II .
- Validation : Synthesize top-ranked analogs and test in bioassays. For example, replacing the furan with a thiophene ring improved antitubercular activity in related compounds .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Answer:
- Assay Standardization : Ensure consistent conditions (e.g., pH, temperature, solvent/DMSO concentration) across studies.
- Purity Verification : Use HPLC-MS to rule out impurities (>98% purity required).
- Target Specificity : Confirm mechanism via enzyme inhibition assays (e.g., fungal chitin synthase) or genetic knockdown models .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Answer:
- Challenges : Low yields in amidation steps; purification difficulties due to polar byproducts.
- Solutions :
Advanced: How can the mechanism of action be investigated beyond phenotypic assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
